N-([2,3'-bifuran]-5-ylmethyl)acetamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)acetamide: is a chemical compound that features a bifuran ring structure linked to an acetamide group.
Mechanism of Action
Target of action
Acetamide, a component of the compound, is known to interact with the aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . .
Mode of action
Acetamide derivatives like lacosamide work by blocking slowly inactivating components of voltage-gated sodium currents .
Biochemical pathways
Acetamide derivatives are involved in various biochemical pathways, including those related to the functioning of voltage-gated sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bifuran]-5-ylmethyl)acetamide can be achieved through the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is facilitated by coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions are optimized to achieve high yields, typically involving a microwave reactor .
Industrial Production Methods: Industrial production of this compound may involve the use of biorefinery processes to derive furfural from biomass. Furfural can then be transformed into the desired bifuran derivatives through selective hydrogenation, oxidation, and other processes .
Chemical Reactions Analysis
Types of Reactions: N-([2,3’-bifuran]-5-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The bifuran ring can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated bifuran derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes
Comparison with Similar Compounds
- N-([2,3’-bifuran]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide
- N-([2,3’-bifuran]-5-ylmethyl)-2-(2-methylphenoxy)acetamide
Comparison: N-([2,3’-bifuran]-5-ylmethyl)acetamide is unique due to its bifuran ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-6-10-2-3-11(15-10)9-4-5-14-7-9/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUOAQGYQFQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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